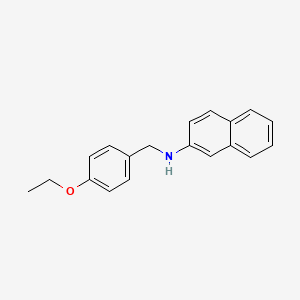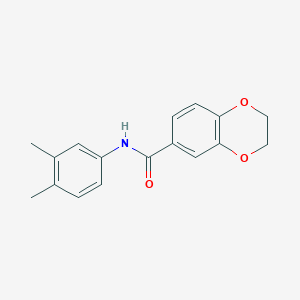![molecular formula C18H16N4S B5881743 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (MEPTI) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
作用機序
The mechanism of action of 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several advantages for lab experiments, including its relatively simple synthesis method, its potent anticancer activity, and its potential for use in combination with other anticancer agents. However, 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, including the investigation of its potential use in combination with other anticancer agents, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and to determine its potential toxicity and side effects.
合成法
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the cyclization of a substituted tryptamine. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative, followed by cyclization to form the 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol molecule. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization to form the indole ring. The cyclization of a substituted tryptamine involves the reaction of a tryptamine derivative with a suitable reagent, such as thionyl chloride or phosphorus oxychloride, to form the 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol molecule.
科学的研究の応用
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of cancer research. 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to have anti-inflammatory and antioxidant activity, which may be beneficial in the treatment of various diseases.
特性
IUPAC Name |
8-methyl-5-(2-phenylethyl)-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-7-8-15-14(11-12)16-17(19-18(23)21-20-16)22(15)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFPTIWZUNBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)


![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)